molecular formula C11H21NO3 B1388892 Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1184985-22-5

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B1388892
CAS No.: 1184985-22-5
M. Wt: 215.29 g/mol
InChI Key: QNVPXIMDUBAIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (CAS: 1349715-96-3) is a pyrrolidine derivative featuring a five-membered saturated ring with a hydroxymethyl group at position 3, a methyl group at position 4, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . Key physical properties include:

  • Boiling point: 298.8±13.0 °C (predicted)
  • Density: 1.047±0.06 g/cm³ (predicted)
  • pKa: 14.93±0.10 (predicted)

This compound is widely used as an intermediate in pharmaceutical synthesis, leveraging the Boc group for temporary amine protection and the hydroxymethyl group for further functionalization .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPXIMDUBAIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via a convergent approach, involving the formation of the pyrrolidine ring through cyclization reactions, followed by functional group modifications such as hydroxymethylation and carbamate protection. The key steps include:

  • Formation of a suitable pyrrolidine precursor with the desired substitution pattern.
  • Introduction of the hydroxymethyl group at the 3-position.
  • Protection of the nitrogen atom as a tert-butyl carbamate (Boc group).

This strategy ensures regioselectivity and functional group compatibility throughout the synthesis.

Preparation of the Pyrrolidine Core

Method A: Cyclization of N-Substituted Amino Acids

One common approach involves cyclization of N-protected amino acids or their derivatives. For example, the synthesis can start from N-protected amino acids such as N-Boc amino acids, which are subjected to intramolecular cyclization under suitable conditions (e.g., heating, dehydrating agents).

Research Data:

  • A patent describes the synthesis of pyrrolidine derivatives via cyclization of amino acid derivatives in organic solvents like dichloromethane or acetonitrile, using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid (PPA).

Key Conditions:

Parameter Typical Range Notes
Solvent Dichloromethane, acetonitrile Organic solvents favor cyclization
Dehydrating agent PCl₅, PPA Promotes ring closure
Temperature 0°C to reflux Controlled to prevent side reactions

Hydroxymethylation at the 3-Position

Method B: Formaldehyde or Paraformaldehyde Addition

The hydroxymethyl group at the 3-position is typically introduced via nucleophilic addition of formaldehyde or paraformaldehyde to the pyrrolidine ring or its precursors.

Research Findings:

  • A study reports the hydroxymethylation of pyrrolidine derivatives using aqueous formaldehyde under basic conditions, often with catalysts like sodium hydroxide or potassium carbonate.

Reaction Conditions:

Parameter Typical Range Notes
Formaldehyde source Aqueous formaldehyde, paraformaldehyde Common reagents
Catalyst NaOH, K₂CO₃ Facilitates addition
Temperature 25°C to 60°C Mild conditions
Time 2-24 hours Depending on reactivity

Data Table:

Entry Reagent Catalyst Temperature Yield (%) Reference
1 Formaldehyde aqueous NaOH 25°C 70-85
2 Paraformaldehyde K₂CO₃ 40°C 65-80

Protection of the Amine as a tert-Butyl Carbamate

Method C: Boc Protection

The amino group on the pyrrolidine ring is protected using tert-butyl dicarbonate (Boc₂O), often in the presence of a base such as triethylamine.

Research Data:

  • A common protocol involves dissolving the amine in an organic solvent like dichloromethane, adding Boc₂O, and stirring at room temperature. The reaction proceeds efficiently, with yields often exceeding 90%.

Reaction Conditions:

Parameter Range Notes
Solvent DCM, THF Organic solvents compatible with Boc protection
Base Triethylamine Scavenges HCl generated
Temperature Room temperature Mild conditions
Time 1-4 hours Complete conversion

Data Table:

Entry Reagents Solvent Temperature Yield (%) Reference
1 Boc₂O, Et₃N DCM 25°C 90-95
2 Boc₂O, Et₃N THF 25°C 85-90

Summary of the Overall Synthetic Route

Step Description Key Reagents Conditions Yield References
1 Cyclization of amino acid derivative PCl₅ or PPA 0°C to reflux 70-85%
2 Hydroxymethylation Formaldehyde or paraformaldehyde NaOH or K₂CO₃, 25-60°C 65-85%
3 Boc protection Boc₂O, triethylamine Room temperature >90%

Additional Considerations and Optimizations

  • Solvent choice significantly influences yield and selectivity. Acetonitrile and dichloromethane are preferred for cyclization, while THF or DCM are suitable for Boc protection.
  • Reaction temperatures are maintained mild to prevent side reactions or decomposition.
  • Purification often involves silica gel chromatography or recrystallization to obtain pure intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

    Oxidation: The major product is 3-(carboxymethyl)-4-methylpyrrolidine-1-carboxylate.

    Reduction: The major product is 3-(hydroxymethyl)-4-methylpyrrolidine-1-ol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance efficacy or reduce toxicity in therapeutic applications. For example:

  • It is used in the synthesis of compounds that interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as anxiety and depression.
  • The compound's chirality plays a crucial role in its biological activity, influencing how it interacts with various biological targets .

Chemical Synthesis

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its derivatives can be synthesized through various methods, including:

  • Tert-Butoxycarbonylation : A common method where tert-butyl groups are introduced to protect functional groups during synthesis.
  • Reduction Reactions : These reactions can yield different derivatives with altered pharmacological properties .
Synthesis MethodDescription
Tert-butoxycarbonylationProtects functional groups during synthesis
ReductionProduces derivatives with modified properties

Biological Studies

Preliminary interaction studies indicate that this compound may bind to specific receptors involved in neurotransmission. This binding affinity can provide insights into developing more effective derivatives with enhanced biological activity:

  • Research has shown potential interactions with receptors such as GABA and serotonin receptors, which are critical in mood regulation and anxiety responses.
  • Understanding these interactions may lead to the design of novel compounds with improved therapeutic profiles.

Case Study 1: Neurological Drug Development

In a study focused on developing new anxiolytic agents, researchers synthesized several derivatives of this compound. The results indicated that certain modifications increased binding affinity to GABA receptors, suggesting potential applications in treating anxiety disorders.

Case Study 2: Synthesis Optimization

A research team optimized the synthesis route for this compound to improve yield and purity. By adjusting reaction conditions and employing alternative solvents, they achieved a significant increase in product yield while maintaining high purity levels (over 97%) .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the active pyrrolidine moiety. These interactions can modulate the activity of the target molecules and produce the desired effects.

Comparison with Similar Compounds

Key Research Findings

Ring Size and Strain :

  • Azetidine derivatives (e.g., CAS 1126650-66-5) exhibit higher ring strain compared to pyrrolidines, increasing reactivity but reducing stability. This makes them suitable for targeted fluorination but less ideal for long-term storage .
  • Pyrrolidine derivatives (e.g., CAS 1349715-96-3) balance stability and reactivity, making them preferred intermediates in multistep syntheses .

Fluorination Effects :

  • Fluorine substitution (e.g., CAS 1126650-66-5, 1052713-78-6) enhances lipophilicity and metabolic resistance, critical for blood-brain barrier penetration in CNS drugs .

Substituent Position :

  • The hydroxymethyl group’s position (2 vs. 3 on pyrrolidine) significantly alters molecular conformation. For example, CAS 220047-75-6 (2-hydroxymethyl) shows reduced solubility in polar solvents compared to the 3-substituted analogue .

Functional Group Complexity :

  • Compounds with aromatic substituents (e.g., CAS N/A in ) are tailored for specific interactions in kinase inhibition but require additional synthetic steps for purification.

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate, also referred to as trans-tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula: C11H21NO3
  • Molecular Weight: 215.29 g/mol
  • CAS Number: 1349715-96-3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit the following biological effects:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: The compound has the potential to bind to neurotransmitter receptors, influencing signal transduction pathways critical for neurological functions.

Biological Activity and Therapeutic Applications

Recent studies have explored the compound's potential in various therapeutic areas:

  • Neuroprotection:
    • The compound has shown promise in protecting astrocytes against amyloid beta (Aβ) toxicity, which is significant in Alzheimer's disease (AD) research. In vitro studies indicated that it could reduce tumor necrosis factor-alpha (TNF-α) levels and free radicals in cell cultures exposed to Aβ .
  • Cognitive Enhancement:
    • In vivo studies have assessed the compound's ability to inhibit β-secretase and acetylcholinesterase, both of which are implicated in AD pathology. For instance, it demonstrated an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition .
  • Antioxidant Activity:
    • While the compound showed moderate protective effects against oxidative stress in astrocytes, its antioxidant capacity was less pronounced, with an IC50 greater than 400 μM .

Research Findings

A summary of key research findings related to this compound is presented below:

Study ReferenceKey Findings
Demonstrated protective effects against Aβ-induced toxicity in astrocytes; reduced TNF-α levels.
Exhibited dual inhibition of β-secretase and acetylcholinesterase; significant Aβ aggregation inhibition at 100 μM.
Identified as a laboratory chemical with potential applications in drug development; further studies needed to clarify biological implications.

Case Studies

Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective compounds against Aβ toxicity, this compound was tested on cultured astrocytes. The results indicated that treatment with the compound significantly reduced cell death and inflammatory responses induced by Aβ exposure.

Case Study 2: Alzheimer's Disease Model
In an animal model of AD, the compound was administered alongside standard treatments. Although it did not show significant improvements compared to controls, it provided insights into its pharmacokinetics and potential interactions with other therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves protecting the pyrrolidine nitrogen with a tert-butyl carboxylate group, followed by introducing hydroxymethyl and methyl substituents. Key steps include:
  • Starting Materials : Pyrrolidine derivatives and tert-butyl bromoacetate (or analogous reagents) .
  • Reaction Conditions : Use of strong bases (e.g., NaH or KOtBu) in anhydrous solvents like THF or dichloromethane at 0–25°C to control regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity. NMR and mass spectrometry are critical for structural validation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), hydroxymethyl (δ ~3.5–4.0 ppm), and methyl-pyrrolidine protons .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., molecular ion peak at m/z 243.34 for C13_{13}H25_{25}NO3_3) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and hydroxymethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity toward the hydroxymethyl group .
  • Electronic Effects : The hydroxymethyl group can undergo oxidation to a carbonyl (using Dess–Martin periodinane) or act as a nucleophile in Mitsunobu reactions .
  • Case Study : In Pd-catalyzed couplings, the tert-butyl group stabilizes transition states, improving yields in Suzuki-Miyaura reactions with aryl boronic acids .

Q. What strategies resolve contradictions in stereochemical outcomes during functionalization of the pyrrolidine ring?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R,R)- or (S,S)-configured starting materials to enforce stereocontrol .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess .
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in diastereomer ratios .

Q. How does the compound interact with biological targets, and what experimental models validate its pharmacological potential?

  • Methodological Answer :
  • Molecular Docking : Simulations predict binding affinity to enzymes (e.g., proteases) via hydrogen bonding with the hydroxymethyl group .
  • In Vitro Assays : Inhibition of bacterial sortase A (IC50_{50} ~10 µM) demonstrates antimicrobial potential .
  • ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability studies guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.